5-Ethyl-2-oxopiperidine-3-carboxylic acid physical and chemical properties
5-Ethyl-2-oxopiperidine-3-carboxylic acid physical and chemical properties
An In-depth Technical Guide to 5-Ethyl-2-oxopiperidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally flexible framework that is chemically robust.[1] Strategic functionalization of the piperidine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after motif in drug discovery.[1] 5-Ethyl-2-oxopiperidine-3-carboxylic acid is a fascinating, albeit lesser-studied, member of this extensive family. Its combination of a lactam, a carboxylic acid, and a chiral center presents a unique chemical architecture with significant potential for the synthesis of novel bioactive molecules. This guide aims to provide a comprehensive technical overview of its physical and chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.
Molecular Structure and Stereochemistry
5-Ethyl-2-oxopiperidine-3-carboxylic acid possesses a piperidin-2-one (δ-valerolactam) core.[2] The structure is characterized by an ethyl group at the C5 position and a carboxylic acid moiety at the C3 position. The presence of two stereocenters at C3 and C5 implies the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The specific stereochemistry will significantly influence its biological activity and interaction with chiral environments such as enzymes and receptors.
Caption: Molecular structure of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.
Physicochemical Properties
Due to the limited availability of experimental data for 5-Ethyl-2-oxopiperidine-3-carboxylic acid, the following properties are estimated based on structurally related compounds and general chemical principles.
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Molecular Weight | 171.19 g/mol | - |
| Appearance | White to off-white solid | General appearance of similar cyclic amides. |
| Melting Point | 120-140 °C | Based on the melting point of 2-oxopiperidine-3-carboxylic acid and considering the effect of the ethyl group. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to hydrogen bonding and polarity. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents. | The presence of a carboxylic acid and a lactam suggests good solubility in polar solvents. Lactams generally exhibit good aqueous solubility.[3] |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Similar to other aliphatic carboxylic acids. The electron-withdrawing effect of the lactam carbonyl may slightly increase acidity. |
| pKa (Lactam N-H) | ~17-18 | The acidity of the N-H proton of the lactam is low. |
Synthesis and Purification
A plausible synthetic route to 5-Ethyl-2-oxopiperidine-3-carboxylic acid involves a multi-step sequence starting from readily available precursors. The following proposed synthesis utilizes a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.
Caption: Proposed synthetic workflow for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Michael Addition
-
Rationale: This step creates the carbon skeleton required for the subsequent cyclization.
-
Procedure:
-
To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl crotonate (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Step 2: Dieckmann Condensation
-
Rationale: This intramolecular condensation forms the piperidone ring.
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add the crude Michael adduct (1.0 eq) dropwise at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture to 0 °C and quench carefully with water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic extracts and concentrate to yield the crude Dieckmann condensation product.
-
Step 3: Hydrolysis and Decarboxylation
-
Rationale: This final step removes the ester group and generates the target carboxylic acid.
-
Procedure:
-
Reflux the crude Dieckmann product in a 6M aqueous hydrochloric acid solution for 8-12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Ethyl-2-oxopiperidine-3-carboxylic acid.
-
Spectroscopic and Analytical Characterization
The structural elucidation of 5-Ethyl-2-oxopiperidine-3-carboxylic acid would rely on a combination of spectroscopic techniques.
-
¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, complex multiplets for the piperidine ring protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Characteristic peaks would be observed for the lactam carbonyl carbon (~170-175 ppm), the carboxylic acid carbonyl carbon (~175-180 ppm), the carbons of the piperidine ring, and the carbons of the ethyl group.
-
FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch for the lactam amide (~1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would confirm the molecular weight of the compound.
Chemical Reactivity and Stability
The reactivity of 5-Ethyl-2-oxopiperidine-3-carboxylic acid is governed by its two primary functional groups: the lactam and the carboxylic acid.
-
Lactam Reactivity: The lactam is a cyclic amide and can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. The nitrogen atom can also be alkylated or acylated.[2]
-
Carboxylic Acid Reactivity: The carboxylic acid can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation.
Caption: Key reactivity pathways of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.
The compound is expected to be stable under normal storage conditions, but prolonged exposure to strong acids or bases could lead to degradation via lactam hydrolysis.
Potential Applications in Research and Drug Development
While specific biological activities for 5-Ethyl-2-oxopiperidine-3-carboxylic acid have not been extensively reported, its structural motifs are present in numerous biologically active molecules.[1]
-
Synthetic Intermediate: This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including novel alkaloids and pharmaceutical agents. The presence of multiple functional groups allows for diverse chemical transformations.
-
Scaffold for Drug Discovery: The piperidone core is a well-established pharmacophore.[1] Derivatives of 5-Ethyl-2-oxopiperidine-3-carboxylic acid could be synthesized and screened for a wide range of biological activities, including but not limited to CNS disorders, infectious diseases, and oncology. The carboxylic acid moiety provides a handle for the attachment of various pharmacophoric groups to explore structure-activity relationships.
Conclusion
5-Ethyl-2-oxopiperidine-3-carboxylic acid represents a promising yet underexplored molecule within the vast landscape of piperidine chemistry. Its unique combination of functional groups and stereochemical complexity makes it an attractive target for both synthetic and medicinal chemists. This technical guide provides a foundational understanding of its properties, a strategic approach to its synthesis, and an outlook on its potential applications. Further research into this and related compounds is warranted to fully unlock their potential in the development of novel chemical entities for various scientific and therapeutic purposes.
References
-
Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. PMC. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
